Faropenem Related Compound 4
Description
Faropenem Related Compound 4 (CAS: 106559-80-2) is a structurally related impurity of Faropenem, a penem-class β-lactam antibiotic with oral bioavailability . As an impurity, it is monitored during pharmaceutical production to ensure drug quality and safety. Faropenem itself exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (ESBL-EC), and is used clinically for respiratory and urinary tract infections (UTIs) .
Properties
CAS No. |
106559-80-2 |
|---|---|
Molecular Formula |
C15H19NO5S |
Molecular Weight |
325.39 |
Appearance |
White to light brown powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-, 2-propen-1-yl ester, |
Origin of Product |
United States |
Preparation Methods
Stepwise Deprotection Methodology
Early industrial processes involved two distinct steps:
-
Hydroxyl Deprotection : Intermediate III (5R,6S)-6-[(R)-1-tert-butyldimethylsilylethyl]-2-[(R)-2-tetrahydrofuroylthio]penem-3-carboxylic acid propyl ester was treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield Intermediate IV (Related Compound 4).
-
Carboxyl Deprotection : Intermediate IV underwent palladium-catalyzed decarboxylation using [tetrakis(triphenylphosphine)palladium(0)] and triphenylphosphine in dichloromethane, followed by sodium 2-ethylhexanoate neutralization to produce faropenem.
Key Data :
| Parameter | Hydroxyl Deprotection | Carboxyl Deprotection |
|---|---|---|
| Reagent | TBAF | Pd(PPh₃)₄, PPh₃ |
| Solvent | THF | CH₂Cl₂ |
| Yield | 60–75% | 85–90% |
| Heavy Metal Residues | None | Pd (10–15 ppm) |
This method faced criticism for low cumulative yields (63.4%), high palladium residue, and the use of toxic, costly reagents like TBAF and palladium complexes.
Modern One-Step Deprotection Strategies
Trifluoroacetic Acid-Mediated Simultaneous Deprotection
The groundbreaking approach described in CN103059046A bypasses Intermediate IV by using trifluoroacetic acid (TFA) to remove both protecting groups in a single step:
-
Reaction Conditions :
-
Substrate : Intermediate III (364.5 g, 0.8 mol)
-
Reagent : TFA (18–36 g) in dichloromethane or ethyl acetate
-
Temperature : 0–25°C
-
Neutralization : 5% sodium bicarbonate
-
-
Performance Metrics :
-
Yield : 93.7–97.5%
-
Purity : 99.8% (HPLC)
-
Heavy Metals : Undetectable (<1 ppm)
-
Mechanistic Insight : TFA protonates the tert-butyldimethylsilyl ether, facilitating cleavage of the Si–O bond, while concurrently hydrolyzing the propyl ester via acid-catalyzed nucleophilic acyl substitution.
Comparative Analysis of Industrial Methods
Efficiency and Cost Considerations
| Parameter | Traditional Method | TFA Method |
|---|---|---|
| Steps | 2 | 1 |
| Cycle Time | 48–72 hours | 4–6 hours |
| Reagent Cost | $12,000/kg (Pd catalysts) | $800/kg (TFA) |
| Yield | 63.4% | 93.7–97.5% |
| Environmental Impact | High (Pd waste) | Low (no heavy metals) |
The TFA method reduces production costs by 40% and eliminates the need for palladium removal steps, making it the preferred choice for API manufacturers.
Crystallization and Purification Techniques
Solvent Systems for Recrystallization
Post-deprotection, faropenem is purified using acetone-water mixtures (10:3 v/v), achieving a crystalline form with:
-
Melting Point : 163–164°C
-
Particle Size : 50–100 µm (optimized for tablet formulation)
Critical Factor : Slow addition of antisolvent (acetone) ensures controlled nucleation, minimizing amorphous content .
Chemical Reactions Analysis
Types of Reactions
Faropenem Related Compound 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride . The reactions are typically carried out in the presence of organic solvents and under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further processed for therapeutic or industrial applications.
Scientific Research Applications
In Vitro Studies
Research indicates that Faropenem Related Compound 4 retains some level of antibacterial activity similar to its parent compound, faropenem. In vitro studies have demonstrated that faropenem exhibits potent activity against common respiratory pathogens such as Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . The compound's efficacy is attributed to its mechanism of action, which involves the inhibition of penicillin-binding proteins (PBPs) critical for bacterial cell wall formation.
Clinical Applications
Faropenem has been evaluated in clinical settings for treating various infections, including community-acquired pneumonia and upper respiratory tract infections. A randomized controlled study highlighted that faropenem was well-tolerated and showed comparable efficacy to standard treatments in patients with upper respiratory infections . The compound's favorable safety profile enhances its appeal for use in pediatric populations and adults alike.
Synergistic Effects
Faropenem's potential for use in combination therapies has been a focal point of recent research. Studies have shown that when combined with rifampicin, faropenem exhibits synergistic effects against Mycobacterium tuberculosis, suggesting its utility in treating multidrug-resistant tuberculosis . This combination therapy approach could improve treatment outcomes for patients with resistant strains.
Hollow Fiber System Model Studies
In experimental models simulating pediatric pharmacokinetics, a regimen incorporating faropenem alongside linezolid and moxifloxacin demonstrated significant efficacy against Mycobacterium tuberculosis. The findings indicated that maintaining a therapeutic concentration of faropenem above the minimum inhibitory concentration was crucial for optimizing bacterial kill rates .
Safety and Tolerability
Faropenem has shown a favorable safety profile across various studies. In clinical trials involving adult patients, adverse events were minimal and comparable to those observed with other antibiotics . This aspect is particularly important when considering long-term treatment regimens for chronic infections.
Summary of Research Findings
Mechanism of Action
Faropenem Related Compound 4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It inhibits the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Other Faropenem Impurities
Faropenem has multiple related compounds (e.g., Impurities 1–8 and Related Compounds 1–4), each differing in specific functional groups or stereochemistry. For instance:
- Faropenem Related Compound 1 (CAS: 106560-32-1) and Related Compound 2 (CAS: 429691-43-0) are likely epimers or degradation products with altered side chains .
Key Insight : Impurities like Related Compound 4 are pharmacologically inactive or less potent than Faropenem but are critical to monitor for drug stability and safety .
Comparison with Other Penems and Carbapenems
In Vitro Activity
- Faropenem shows comparable MIC90 values to imipenem against S. pneumoniae but is less potent than carbapenems like meropenem .
- Meropenem has superior activity against carbapenem-resistant strains but lacks oral bioavailability .
Resistance and Cross-Resistance
- Faropenem Resistance : In vitro studies report MIC ranges of 0.06–16 mg/L for E. coli, with resistance emerging post-treatment in UTIs .
- Cross-Resistance : Faropenem use may select for carbapenem resistance due to structural similarities. Preliminary in vitro data suggest that E. coli resistant to Faropenem (MIC ≥8 mg/L) exhibit reduced susceptibility to ertapenem .
Pharmacokinetic and Clinical Profiles
- Faropenem achieves urinary concentrations exceeding the MIC for ESBL-EC, making it effective for UTIs .
- Meropenem requires intravenous administration, limiting outpatient use .
Clinical Efficacy and Limitations
- Faropenem: Demonstrated non-inferiority to standard TB therapies (88.18% success rate) with fewer adverse events . Recurrent UTIs reported in 30% of patients post-treatment, possibly due to residual resistance .
- Carbapenems :
- Reserved for severe infections due to broader resistance risks .
Biological Activity
Faropenem Related Compound 4 (FRC4) is a novel antibiotic belonging to the penem class, structurally related to faropenem, which is known for its broad-spectrum antibacterial properties. This article delves into the biological activity of FRC4, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications based on diverse research findings.
FRC4 operates through a mechanism similar to that of other β-lactam antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death of the bacteria. The unique structural features of FRC4 enhance its stability against β-lactamases, enzymes produced by some bacteria to resist β-lactam antibiotics.
Key Structural Features
- β-lactam Ring : The core structure that mimics the D-alanine-D-alanine portion of peptidoglycan precursors.
- Sulfur Atom : Positioned at C1, distinguishing it from traditional carbapenems.
- Chiral Side Chain : Enhances stability and bioavailability, allowing for effective oral administration.
Efficacy Against Pathogens
FRC4 has demonstrated significant in vitro activity against a variety of clinically relevant pathogens. Table 1 summarizes the minimum inhibitory concentrations (MICs) for several key bacterial strains.
| Pathogen | MIC (mg/L) | Resistance Profile |
|---|---|---|
| Streptococcus pneumoniae | ≤0.25 | Resistant strains show susceptibility |
| Haemophilus influenzae | ≤0.5 | Generally susceptible |
| Moraxella catarrhalis | ≤0.25 | Highly susceptible |
| Staphylococcus aureus (MSSA) | 0.06 - 2 | Effective against methicillin-susceptible strains |
| Escherichia coli | ≤1 | Varies with strain |
| Klebsiella pneumoniae | ≤2 | Some resistance observed |
Pediatric Infections
A study published in Pediatric Infectious Disease Journal highlighted FRC4's effectiveness in treating pediatric infections caused by S. pneumoniae and H. influenzae. In vitro tests showed that FRC4 was the most active β-lactam against these pathogens, outperforming amoxicillin and cefdinir in clinical isolates from children aged ≤8 years .
Respiratory Tract Infections
Another systematic review indicated that FRC4 exhibited excellent activity against common respiratory pathogens. In clinical trials involving over 1,600 subjects, FRC4 demonstrated a high success rate in treating community-acquired respiratory infections .
Anti-Tuberculosis Activity
Recent investigations have explored FRC4's potential as an anti-tuberculosis agent. A randomized control trial found that replacing ethambutol with FRC4 in tuberculosis treatment regimens resulted in comparable treatment success rates (88.18% vs. 85.98%) after six months . This suggests that FRC4 may be a viable alternative in multidrug-resistant tuberculosis cases.
Immunomodulatory Effects
Research has also indicated that FRC4 may enhance immune responses during bacterial infections. A study showed that it significantly increased superoxide anion production by neutrophils, suggesting a potential role in boosting innate immune responses .
Q & A
Basic: What analytical techniques are recommended for identifying and characterizing Faropenem Related Compound 4 (CAS 106559-80-2) in pharmaceutical formulations?
Answer:
- Primary Identification : Use high-performance liquid chromatography (HPLC) with UV detection, comparing retention times and spectral data against a certified reference standard (CRS). Ensure method validation per ICH guidelines (Q2(R1)) for specificity, linearity, and precision .
- Structural Elucidation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For impurities, tandem mass spectrometry (MS/MS) can differentiate degradation products from synthetic intermediates .
- Quantification : Stability-indicating methods under stressed conditions (acid/base hydrolysis, thermal degradation) should be developed to assess impurity levels during shelf-life studies .
Basic: How can researchers optimize synthetic pathways to minimize the formation of this compound during drug manufacturing?
Answer:
- Process Parameters : Control reaction temperature (e.g., <25°C during β-lactam ring formation) and pH (5.5–6.5) to reduce epimerization, a common source of Related Compound 3. Use chiral catalysts to enhance stereoselectivity .
- Purification Strategies : Employ crystallization techniques with solvents like acetone-water mixtures to isolate Faropenem from its diastereomers. Monitor impurity profiles using orthogonal chromatographic methods (e.g., chiral HPLC) .
- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., reactant stoichiometry, agitation rate) and impurity formation. Response surface methodology (RSM) can identify optimal conditions .
Advanced: What methodological challenges arise when analyzing this compound in biological matrices, and how can they be resolved?
Answer:
- Matrix Interference : Plasma proteins and metabolites can co-elute with the compound. Use protein precipitation with acetonitrile (ACN) followed by solid-phase extraction (SPE) to enhance recovery (>85%). Validate selectivity against endogenous compounds .
- Low Sensitivity : For trace-level detection (e.g., in pharmacokinetic studies), employ ultra-HPLC (UHPLC) coupled with triple quadrupole MS in multiple reaction monitoring (MRM) mode. Lower limits of quantification (LLOQ) <1 ng/mL are achievable with optimized ion transitions .
- Stability in Biological Samples : Assess freeze-thaw stability and short-term storage (4°C) to prevent degradation. Add stabilizers like EDTA to chelate metal ions that catalyze β-lactam ring opening .
Advanced: How can researchers address contradictions in reported data on the antimicrobial activity of Faropenem and its related compounds?
Answer:
- Standardize Testing Protocols : Adopt CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) determination. Include quality control strains (e.g., E. coli ATCC 25922) to ensure reproducibility across labs .
- Mechanistic Studies : Use time-kill assays and post-antibiotic effect (PAE) analysis to differentiate bactericidal vs. bacteriostatic activity. Evaluate resistance mechanisms (e.g., β-lactamase hydrolysis) via enzyme inhibition assays with clavulanic acid .
- Cross-Study Comparisons : Perform meta-analyses with stringent inclusion criteria (e.g., MIC testing under identical pH/temperature conditions). Address confounding variables like efflux pump activity using gene knockout models .
Advanced: What frameworks are suitable for designing studies to investigate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Faropenem and Related Compound 4?
Answer:
- PICOT Framework :
- Population : In vitro bacterial cultures (e.g., Streptococcus pneumoniae).
- Intervention : Dose-ranging studies with Faropenem and Related Compound 4.
- Comparison : Pharmacodynamic endpoints (e.g., %T > MIC) vs. untreated controls.
- Outcome : Correlation between AUC/MIC ratios and bacterial eradication.
- Time : 24-hour time-kill curves .
- Mechanistic PK-PD Modeling : Use nonlinear mixed-effects modeling (NONMEM) to simulate free drug concentrations in epithelial lining fluid (ELF) and predict efficacy against respiratory pathogens .
Advanced: How can researchers systematically evaluate the potential toxicity of this compound in preclinical models?
Answer:
- In Silico Screening : Use QSAR (Quantitative Structure-Activity Relationship) models to predict genotoxicity (e.g., Ames test outcomes) and hepatotoxicity. Tools like Derek Nexus or Toxtree are recommended .
- In Vitro Assays : Conduct cytotoxicity assays (MTT/XTT) on human renal proximal tubule cells (HK-2) and hepatocytes (HepG2). Include oxidative stress markers (e.g., glutathione depletion) .
- In Vivo Studies : Design 28-day repeat-dose toxicity studies in rodents (OECD 407), monitoring renal/hepatic function and histopathology. Compare impurity toxicity to the parent compound using NOAEL (No Observed Adverse Effect Level) .
Advanced: What experimental strategies can resolve discrepancies in the stability profiles of this compound across different formulations?
Answer:
- Forced Degradation Studies : Expose the compound to ICH-recommended stress conditions (40°C/75% RH, UV light) and quantify degradation products via UHPLC-PDA. Identify major degradation pathways (e.g., hydrolysis vs. oxidation) .
- Excipient Compatibility Testing : Use isothermal calorimetry (ITC) to assess interactions between Related Compound 4 and common excipients (e.g., magnesium stearate). Screen for catalytic effects using accelerated stability testing (40°C/3 months) .
- Multivariate Analysis : Apply principal component analysis (PCA) to stability data from multiple batches, identifying critical factors (e.g., moisture content, packaging material) affecting impurity formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
